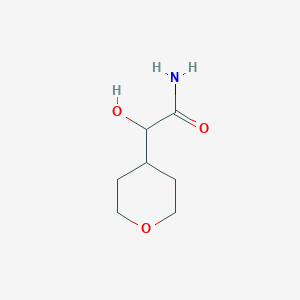

2-Hydroxy-2-(oxan-4-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(oxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-7(10)6(9)5-1-3-11-4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEHHYFUIVEIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248216-44-5 | |

| Record name | 2-hydroxy-2-(oxan-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Molecular Modeling Studies of 2 Hydroxy 2 Oxan 4 Yl Acetamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of 2-Hydroxy-2-(oxan-4-yl)acetamide, molecular docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its biological activity. While specific docking studies for this exact compound are not extensively published, the principles can be illustrated by examining studies on analogous acetamide (B32628) and heterocyclic derivatives. For instance, docking studies on various N-aryl-2-(N-disubstituted) acetamide compounds have been performed to evaluate their potential as inhibitors for neurodegenerative enzymes. nih.gov These studies often reveal key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

For this compound, the hydroxyl and acetamide groups are expected to be key players in forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.net The oxane ring, a tetrahydropyran (B127337) structure, can engage in van der Waals and hydrophobic interactions. drugbank.com The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. For example, in a study of novel acetamide derivatives, binding energies were calculated to predict their inhibitory potential against specific enzymes. researchgate.net

A hypothetical molecular docking study of this compound against a target protein might yield results similar to those presented in the following table, which illustrates the types of interactions and their predicted energies based on studies of similar compounds. researchgate.netacs.org

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -7.8 | ASP184, LYS72, GLU170 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -8.2 | ARG513, TYR385, SER530 | Hydrogen Bond, Pi-Alkyl |

| Carbonic Anhydrase II | -7.1 | HIS94, THR199, ZN2+ | Hydrogen Bond, Metal Coordination |

Application of Molecular Dynamics Simulations to Elucidate Compound Behavior in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. researchgate.net This method is instrumental in understanding the stability of ligand-protein complexes predicted by molecular docking and in exploring the conformational landscape of the ligand itself.

For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution, how it interacts with cell membranes, and how its binding to a protein target is maintained over time. Studies on acetamide derivatives have utilized MD simulations to confirm the stability of the interactions observed in docking. mdpi.com For example, simulations of LiTFSI-acetamide electrolytes have provided insights into the structuring of these liquids and the coordination of ions, which is analogous to how a molecule might interact with ions in a biological system. researchgate.net

An MD simulation of this compound complexed with a protein would typically be run for tens to hundreds of nanoseconds. The trajectory would be analyzed to calculate root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, and root-mean-square fluctuation (RMSF) to identify flexible regions. The persistence of key hydrogen bonds and other interactions throughout the simulation would provide strong evidence for a stable binding mode.

A representative data table from an MD simulation study on a related acetamide derivative is shown below, illustrating the type of data that can be generated. researchgate.net

| System | Simulation Time (ns) | Average RMSD (Å) | Key Interaction Stability |

|---|---|---|---|

| Ligand-Protein Complex | 100 | 1.5 ± 0.3 | Hydrogen bonds with key residues maintained > 90% of simulation time |

| Ligand in Water | 50 | 0.8 ± 0.2 | Stable conformation with intramolecular hydrogen bonding observed |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. acs.org These methods are used for conformational analysis to determine the most stable three-dimensional arrangement of atoms and to predict the molecule's reactivity through the calculation of various descriptors.

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For this compound, the key rotatable bonds are those connecting the oxane ring to the acetamide group and the C-C and C-N bonds within the acetamide moiety. Quantum chemical calculations can determine the relative energies of different conformers, identifying the most stable (lowest energy) conformation. Studies on related heterocyclic compounds have shown the importance of such analyses in understanding their chemical behavior. rsc.orgmdpi.com

Reactivity predictions are often based on the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the molecule's ability to donate and accept electrons, respectively. acs.org The MEP map visually represents the charge distribution, highlighting regions that are prone to electrophilic or nucleophilic attack. DFT studies on acetamide derivatives have successfully used these descriptors to predict their reactivity. nih.gov

A summary of hypothetical quantum chemical calculation results for this compound is presented below, based on findings for similar molecules. acs.orgresearchgate.net

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates polarity of the molecule |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.net Various computational models are available to predict these properties based on the molecular structure.

For this compound, in silico ADME predictions can provide early insights into its potential as an orally available drug. Key parameters include aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. rootspress.org Many of these predictions are based on rules like Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on similar small molecules and heterocyclic compounds often report a range of predicted ADME properties. nih.govnih.gov For example, the presence of the polar hydroxyl and acetamide groups in this compound would be expected to contribute to its aqueous solubility. The oxane ring, being a cyclic ether, can influence its lipophilicity and membrane permeability. drugbank.com

A table of predicted ADME properties for this compound, based on computational models and data from related compounds, is provided below. rootspress.orgnih.gov

| ADME Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 159.17 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | -0.9 | Indicates good water solubility |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |

| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Not likely to cross into the central nervous system |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

Advanced Research Applications and Analytical Methodologies for 2 Hydroxy 2 Oxan 4 Yl Acetamide

Development of 2-Hydroxy-2-(oxan-4-yl)acetamide as Chemical Probes for Target Identification

Chemical probes are indispensable tools in chemical biology for the identification and validation of new drug targets. The development of this compound into a chemical probe would involve strategic modifications to its core structure to enable the detection and isolation of its binding partners within a cellular context.

The general strategies for developing a chemical probe from a lead compound like this compound would include the incorporation of a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a photo-affinity label. This process requires careful consideration of the attachment point to minimize disruption of the compound's native binding interactions. The tetrahydropyran (B127337) ring and the acetamide (B32628) group present potential sites for such modifications.

Once a tagged version of this compound is synthesized, it can be employed in various target identification strategies. For instance, an affinity-based approach would involve immobilizing the probe on a solid support to capture its binding proteins from a cell lysate. Subsequent proteomic analysis of the captured proteins would reveal potential targets. Alternatively, a photo-affinity labeling approach would utilize a probe equipped with a photoreactive group that, upon activation with UV light, covalently crosslinks to its target protein, enabling its identification.

The utility of such probes extends to cellular imaging, where fluorescently tagged this compound could be used to visualize its subcellular localization and interaction with its target in living cells, providing valuable insights into its mechanism of action.

Advanced Analytical Techniques for Characterization and Quantification in Research Matrices

A thorough understanding of the physicochemical properties of this compound is fundamental for its development and application in research. This necessitates the use of advanced analytical techniques for its comprehensive characterization and quantification in various biological and chemical matrices.

High-Resolution Spectroscopic Characterization (NMR, FTIR, UV-Vis)

High-resolution spectroscopic methods are crucial for elucidating the precise chemical structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry of the oxane ring and the acetamide side chain. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further aid in the unambiguous assignment of all signals and the determination of through-bond and through-space correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be employed to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and ether (C-O-C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would be used to determine the electronic absorption properties of the compound. While the core structure of this compound is not expected to have strong chromophores, this technique would be valuable for characterizing any synthesized analogs with extended conjugation or for use in certain quantitative assays.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the protons of the oxane ring, the methine proton adjacent to the hydroxyl group, and the amide protons. |

| ¹³C NMR | Resonances for the carbons of the oxane ring, the carbonyl carbon of the acetamide, and the carbon bearing the hydroxyl group. |

| FTIR (cm⁻¹) | Broad band around 3300-3500 (O-H stretch), sharp peaks around 3200-3400 (N-H stretch), strong absorption around 1650 (C=O stretch, Amide I), and bands in the 1050-1150 region (C-O-C stretch). |

| UV-Vis (λmax) | Likely to have weak absorption in the lower UV range, unless conjugated systems are introduced. |

Chromatographic-Mass Spectrometric Methodologies (LC-MS, UPLC-MS/MS)

For the sensitive and selective quantification of this compound in complex biological matrices such as plasma, tissues, or cell lysates, chromatographic methods coupled with mass spectrometry are the gold standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the separation of the compound from other matrix components based on its physicochemical properties, followed by its detection and quantification with high mass accuracy. The development of a robust LC-MS method would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometric parameters (e.g., ionization mode, fragmentation energies).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers even higher resolution and sensitivity, enabling the detection of trace amounts of the compound. This technique is particularly valuable for pharmacokinetic studies and for quantifying the compound in target engagement assays. The use of stable isotope-labeled internal standards would ensure the highest accuracy and precision.

Strategic Approaches for Lead Optimization and Rational Drug Design Based on this compound Structure

Should initial studies reveal promising biological activity, the structure of this compound would serve as a scaffold for lead optimization and rational drug design. The goal of this process is to improve the compound's potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

The synthesis of novel analogs of this compound would be a key strategy for exploring the structure-activity relationship (SAR). Modifications could be systematically introduced at various positions of the molecule, including:

The Oxane Ring: Introducing substituents on the tetrahydropyran ring could modulate the compound's lipophilicity and its interaction with the target protein.

The Acetamide Group: The amide functionality could be replaced with other bioisosteres, or the substituents on the nitrogen atom could be varied to explore new binding interactions.

The Hydroxyl Group: The hydroxyl group is a key hydrogen bonding feature. Its modification or replacement could have a significant impact on the compound's biological activity.

The synthesized analogs would then be subjected to biological screening to identify compounds with improved properties.

Structure-Guided Design Integrating Computational and Experimental Data

A modern approach to lead optimization involves the integration of computational modeling with experimental data. If the three-dimensional structure of the target protein is known or can be modeled, computational docking studies can be used to predict the binding mode of this compound and its analogs.

This in silico analysis can guide the design of new analogs with improved binding affinity and selectivity. The predictions from the computational models would then be validated through the synthesis and biological evaluation of the designed compounds. This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the development of potent and selective drug candidates.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-2-(oxan-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally related acetamides typically involves multi-step reactions, including nucleophilic substitution, condensation, or amidation. For example, diazoacetamide derivatives can be synthesized via coupling reactions between amines and activated carbonyl intermediates under controlled conditions . Key parameters include:

- Temperature : Maintaining 0–25°C during diazo group introduction to prevent decomposition.

- Solvent selection : Dichloromethane (CHCl) and ethers (EtO) are commonly used to stabilize reactive intermediates .

- Catalysts/stochiometry : Stoichiometric bases like NaCO improve reaction efficiency in acetylation steps .

Post-synthesis, column chromatography (e.g., silica gel with CHCl/EtO gradients) and recrystallization (e.g., ethyl acetate) enhance purity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and stereochemistry. For example, oxan-4-yl protons appear as distinct multiplets (δ 3.3–4.9 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1600–1700 cm indicate carbonyl (C=O) stretching .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade compounds) .

- Mass Spectrometry (ESI/APCI) : Molecular ion peaks (e.g., [M+H]) validate molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on structurally analogous compounds:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid aerosol inhalation (H335 hazard) .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

- Emergency measures : For skin contact, rinse with soap/water; for eye exposure, flush with water for ≥15 minutes .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from solvation effects or incomplete force fields in simulations. To address this:

- Solvent modeling : Use explicit solvent models (e.g., water/DMSO) in DFT calculations to better match experimental reaction rates .

- Experimental validation : Conduct kinetic studies under varying conditions (pH, temperature) to identify unaccounted variables .

- Cross-technique analysis : Compare computational IR/Raman spectra with experimental data to refine vibrational assignments .

Q. How can researchers design experiments to elucidate the pharmacological mechanisms of this compound?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to measure IC values .

- Cell-based studies : Evaluate cytotoxicity (via MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 suppression in macrophages) .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Molecular docking : Map interactions with target proteins (e.g., COX-2) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.